methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

SLC26A3 inhibition chloride/bicarbonate exchanger DRA constipation therapy

This compound is the definitive ortho-chlorobenzyl reference standard for SLC26A3 inhibitor SAR. IC50 18 uM defines an 18-fold potency gap vs. the meta-chlorobenzyl analog (IC50 ~1.0 uM). Substituting cheaper coumarin analogs risks target-switching to MAO-B, invalidating screens. LogP 4.43 ensures passive permeability in colonic epithelial models; intracellular esterases release the free acid to inhibit Cl-/HCO3- exchange. Microwave synthesis achieves 31-61% yield in 18-50 min (up to 17x faster). Essential for validating halogen-substitution vectors in HTS campaigns.

Molecular Formula C21H19ClO5
Molecular Weight 386.8 g/mol
Cat. No. B4692289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Molecular FormulaC21H19ClO5
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl)CC(=O)OC
InChIInChI=1S/C21H19ClO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3
InChIKeyOBZKYXYSADCGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate: A Positional-Isomer-Dependent Coumarin Probe for SLC26A3 and Antitumor Lead Discovery


Methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (MFCD03853098, 387 Da) is a 4,8-dimethylcoumarin-3-acetic acid methyl ester featuring a 2-chlorobenzyl ether at the C7 position [1]. It belongs to the class of 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acid derivatives that serve as key precursors for pyrano[3,2-c]chromene antineoplastic agents, and its free-acid congener has been profiled as an inhibitor of the intestinal chloride/bicarbonate exchanger SLC26A3 (DRA) in a focused medicinal-chemistry campaign [2].

Why the 2-Chlorobenzyl Regioisomer of Methyl {7-[(chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate Cannot Be Replaced by Generic Coumarin Acetates


Simple coumarin-3-acetic acid esters display broad bioactivity, but the precise position of the chlorine atom on the 7-benzyloxy substituent dictates both target engagement and potency in a non-linear fashion. In the SLC26A3 inhibitor series, the ortho-chlorobenzyl analog (2-Cl) exhibits an IC₅₀ of 18 µM, whereas the meta-chlorobenzyl isomer (3-Cl) shows roughly 10-fold greater potency (IC₅₀ ~1.0 µM) [1]. Conversely, the 3-chlorobenzyl regioisomer has been reported as a selective monoamine oxidase B (MAO-B) inhibitor, a target not shared by the 2-chlorobenzyl series . Therefore, substituting the 2-chlorobenzyl compound with a cheaper or more available coumarin analog risks shifting both the biological target and the quantitative inhibition profile, invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for Methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate vs. Its Closest Regioisomeric and Halogen-Substituted Analogs


SLC26A3 Inhibition Potency: 2-Chlorobenzyl (Ortho) vs. 3-Chlorobenzyl (Meta) and Higher-Performing Halogen Analogs

In a focused library of forty-three 4,8-dimethylcoumarin-3-acetic acid derivatives, the ortho-chlorobenzyl analog (compound 4ay, the free-acid form of the target methyl ester) inhibited SLC26A3-mediated chloride/bicarbonate exchange with an IC₅₀ of 18 ± 3 µM [1]. Under identical assay conditions, the meta-chlorobenzyl analog (3-Cl) showed an IC₅₀ of 1.0 ± 0.5 µM, and the 3-iodobenzyl and 3-trifluoromethylbenzyl analogs achieved IC₅₀ values of 40 nM and 25 nM, respectively [1]. The methyl ester moiety is considered a neutral prodrug or solubility-modifying functionality, as the free carboxylic acid was identified as the pharmacophore required for SLC26A3 inhibition [1].

SLC26A3 inhibition chloride/bicarbonate exchanger DRA constipation therapy

Biological Target Divergence: 2-Chlorobenzyl (SLC26A3 Pathway) vs. 3-Chlorobenzyl Regioisomer (MAO-B Pathway)

The 3-chlorobenzyl regioisomer (methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, CAS 840515-76-6) has been characterized as a selective inhibitor of monoamine oxidase B (MAO-B) , a target unrelated to SLC26A3. The 2-chlorobenzyl compound studied here has no reported MAO-B activity and instead has been profiled exclusively as an SLC26A3 inhibitor [1]. This orthogonal biological profile, arising solely from the chlorine position (ortho vs. meta), highlights that these two regioisomers are not interchangeable despite sharing identical molecular formula (C₂₁H₁₉ClO₅) and molecular weight (386.8 g/mol).

target selectivity monoamine oxidase B regioisomeric profiling

Synthesis Yield Superiority Under Microwave Irradiation vs. Classical Thermal Conditions for the 7-Substituted Coumarin-3-acetic Acid Scaffold

The parent 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acids (VIIa–Xa), which serve as direct synthetic precursors to the target methyl ester, were obtained in 31–61% yield under microwave irradiation (18–50 min) compared to only 21.8% yield for compound IXa under classical thermal conditions (1.5–5 h) [1]. This ~1.4- to 2.8-fold yield enhancement, combined with a 3- to 17-fold reduction in reaction time, makes the microwave route the preferred method for obtaining the free acid intermediate before esterification to the target methyl ester.

microwave-assisted synthesis reaction yield green chemistry

LogP and Physicochemical Differentiation: 2-Chlorobenzyl Methyl Ester vs. Free Acid and 3-Chlorobenzyl Isomer

The target methyl ester has a calculated LogP of 4.43 [1], significantly higher than the free acid form (LogP estimated ~2.5–3.0) and comparable to the 3-chlorobenzyl methyl ester isomer (CAS 840515-76-6, LogP ~4.43). The elevated lipophilicity of the methyl ester facilitates passive membrane permeability in cell-based SLC26A3 assays, whereas the free acid requires active transport or carrier-mediated uptake. This physicochemical difference can be exploited for in vitro pharmacological profiling where esterase-mediated hydrolysis converts the methyl ester prodrug to the active free acid intracellularly.

lipophilicity drug-likeness permeability prediction

Synthetic Precursor Role for Antineoplastic Pyrano[3,2-c]chromene Derivatives vs. Direct Biological Activity

The 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acid scaffold, to which the target compound belongs, was explicitly designed as a precursor for 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives that were evaluated in the NCI-60 human tumor cell line panel [1]. The pyrano[3,2-c]chromene core was identified as a new leading skeleton for antitumor activity [1]. By contrast, simple coumarin-3-acetic acid esters lacking the 7-substituent or bearing different C7 groups were not part of this antineoplastic lead-generation campaign, underscoring the unique synthetic utility of the 7-substituted scaffold.

antineoplastic lead generation medicinal chemistry precursor NCI-60 screening

Targeted Research and Procurement Scenarios for Methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate


SLC26A3 (DRA) Inhibitor SAR Studies for Constipation Drug Discovery

Use as a low-potency ortho-substituted reference compound (IC₅₀ = 18 µM) to benchmark the SAR of halogen-substituted 4,8-dimethylcoumarin-3-acetic acid analogs. Essential for confirming that meta-substitution is required for sub-micromolar potency, as demonstrated by the 18-fold potency gap relative to the 3-chlorobenzyl analog [1].

Regioisomeric Selectivity Profiling in Coumarin-Based Screening Libraries

Employ as an ortho-chlorobenzyl probe to validate that the 2-chlorobenzyl vs. 3-chlorobenzyl substitution vector controls target engagement (SLC26A3 vs. MAO-B). Critical for distinguishing these otherwise identical-molecular-weight isomers in high-throughput screening campaigns [1] .

Microwave-Enhanced Synthesis of 7-Substituted Coumarin-3-acetic Acid Building Blocks

Utilize the microwave-assisted Perkin condensation protocol to synthesize the free-acid precursor in 31–61% yield with 18–50 min reaction time, offering a 1.4- to 2.8-fold yield improvement and 3- to 17-fold reduction in synthesis time compared to classical thermal conditions [1]. The resulting acid is then esterified to the target methyl ester for subsequent biological evaluation.

Prodrug Strategy for Intracellular SLC26A3 Target Engagement

Leverage the methyl ester's elevated LogP (4.43) [1] to enhance passive membrane permeability in colonic epithelial cell models. Upon intracellular esterase cleavage, the free acid is released to inhibit SLC26A3-mediated chloride/bicarbonate exchange, providing a cell-permeable prodrug option for in vitro and in vivo constipation models.

Quote Request

Request a Quote for methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.